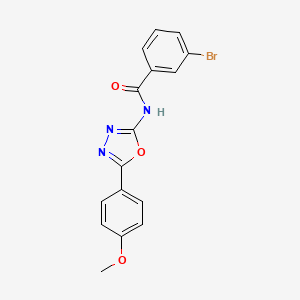

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

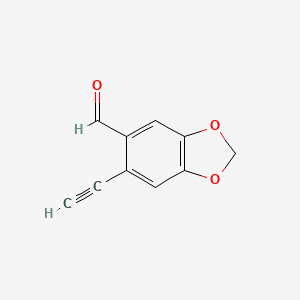

The compound N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a chemical entity that may have potential pharmacological or biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the formation of the furan ring followed by the introduction of various substituents at appropriate positions on the ring. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . The synthesis process is likely to be similar for N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide, with specific reagents and conditions tailored to introduce the 2-chlorobenzyl and pyrrolidin-1-ylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The structure of these compounds can be determined using techniques such as single crystal X-ray diffraction, as seen with the compound in paper , which crystallizes in the monoclinic system. The spatial arrangement of the substituents around the furan ring can significantly affect the compound's properties and reactivity.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the furan ring and the functional groups attached to it. The reactivity can be influenced by the electronic effects of the substituents, as well as their steric demands. The compounds may also form complexes with metal ions, as seen in paper , where the ligand coordinates with Co(II), Ni(II), and Cu(II) ions to form neutral complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals specific bond angles and torsion angles that can influence the compound's physical properties . The thermal decomposition of metal complexes of furan carboxamides can be studied using thermogravimetry, providing insights into their stability and decomposition pathways .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Furan-2-carboxamide Derivatives : Studies on the synthesis of furan-2-carboxamide derivatives and their properties provide insights into the methods used to create various furan-2-carboxamide compounds, including reactions like electrophilic substitution, and their potential as building blocks in medicinal chemistry and materials science. For example, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and its reactions are explored, demonstrating the versatility of furan-2-carboxamide derivatives in creating heterocyclic compounds with potential biological activity (El’chaninov & Aleksandrov, 2017).

Potential Applications in Drug Design and Material Science

- Antiprotozoal Agents : Furan-2-carboxamide derivatives have been studied for their potential as antiprotozoal agents. Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents highlights the significance of furan-2-carboxamide scaffolds in developing treatments for protozoal infections, showcasing the potential medical applications of these compounds (Ismail et al., 2004).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c17-13-6-2-1-5-12(13)11-18-16(20)14-7-8-15(23-14)24(21,22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAQRNSWVKDYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)

![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)

![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)